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Molecular Mechanism of Action

The combination simultaneously targets two key signaling nodes to create a more complete and sustained

inhibition of cancer-driving pathways.

Rationale for avutometinib and defactinib combination therapy.

¢ Avutometinib is a RAFIMEK clamp that uniquely inhibits MEK kinase activity while also preventing
its reactivation by upstream RAF proteins (ARAF, BRAF, CRAF). This dual action provides a more
profound suppression of the MAPK pathway compared to MEK-only inhibitors [1] [2] [3].

e Defactinib is a FAK inhibitor. When the MAPK pathway is blocked by avutometinib, cancer cells
often activate FAK as a compensatory survival mechanism. Defactinib blocks this resistance pathway,
enhancing the antitumor effect and preventing escape [2] [4].

Preclinical Evidence and Experimental Models

Key preclinical studies established the foundation for clinical translation.

In Vitro and In Vivo Efficacy
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Model System Experimental Findings Significance

| Endometrioid Endometrial Cancer (EAC) Cell Lines [5] | « Combination showed superior in vitro
cytotoxicity vs. single agents. * Western blot: Decreased p-FAK, p-MEK, p-ERK. | Demonstrated
mechanistic proof of dual pathway inhibition. | | UTE10 Xenograft Mouse Model [5] | * Superior tumor
growth inhibition in vivo (starting Day 9; p < 0.02). | Validated efficacy in a live organism; supported clinical

potential. |

Detailed Experimental Protocols

e Cell Viability/Cytotoxicity Assays: Preclinical studies used assays to measure cell death or
proliferation after drug exposure. Primary EAC cell lines were treated with avutometinib and
defactinib, both as single agents and in combination. The combination resulted in greater reduction of
cell viability, demonstrating synergistic effects [5].

¢ Mechanistic Western Blot Analyses: Researchers analyzed protein lysates from treated cells to
assess target engagement. They observed decreased levels of phosphorylated FAK (p-FAK),
phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK) following treatment with the
combination, confirming successful blockade of the intended pathways [5].

¢ In Vivo Xenograft Studies: Mice engrafted with human cancer cells (UTE10 line) were treated with
vehicle, avutometinib alone, a FAK inhibitor (VS-4718) alone, or the combination. Tumor volume was
measured over time. The avutometinib/FAK inhibitor combination showed statistically significant
superior tumor growth inhibition compared to all other groups [5].

In Vitro Models In Vivo Models Mechanistic Studies
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Preclinical validation workflow for avutometinib and defactinib.

Clinical Translation and Efficacy

The strong preclinical rationale led to successful clinical trials, with key efficacy data summarized below.

. . Overall Response Median Progression-Free
Trial / Population .
Rate (ORR) Survival (mPFS)
RAMP-201 (FDA basis): KRAS- 44% (95% CI: 31, 58)  Not fully mature; DOR range: 3.3 to
mutated LGSOC (N=57) [6] [7] 31.1+ months [6]

FRAME Trial: All LGSOC (N=26) [1] [3]  42.3% (95% ClI: 23.4,  20.1 months (95% CI: 11.2, 43.9)

63.1) [1] [3]
FRAME Trial: KRAS-mutated LGSOC 58.3% (7/12) 30.8 months [2]
(N=12) [2] [3]
FRAME Trial: KRAS wild-type LGSOC 33.3% (4/12) 8.9 months [2]

(N=12) [2] [3]

Clinical Development and Regulatory Status

The transition from preclinical research to an approved medicine was facilitated by strategic clinical trial

design and regulatory designations.

¢ Key Clinical Trials: The FRAME trial (NCT03875820) was the first-in-human phase 1 study that
established the recommended Phase 2 dose and schedule (avutometinib 3.2 mg twice weekly +
defactinib 200 mg twice daily, 3 weeks on/1 week off) and demonstrated initial compelling efficacy in
LGSOC [1] [3]. The RAMP-201 trial (NCT04625270) was the pivotal Phase 2 study that served as
the basis for FDA approval [6] [7].

e FDA Approval: On May 8, 2025, the FDA granted accelerated approval to the combination
(marketed as Avmapki Fakzynja Co-pack) for adult patients with KRAS-mutated recurrent LGSOC
who have received prior systemic therapy [6] [8] [9].
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¢ Regulatory Designations: The development program was supported by Breakthrough Therapy,
Orphan Drug, and Priority Review designations, highlighting the unmet need and the potential of
this therapy [6] [2].

This combination exemplifies a successful translation from a rational preclinical hypothesis to a clinically

meaningful therapy for a difficult-to-tract cancer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Defactinib with avutometinib in patients with solid tumors [pmc.ncbi.nim.nih.gov]

2. Press Release - Verastem, Inc. [investor.verastem.com]

3. Defactinib with avutometinib in patients with solid tumors [nature.com]

4. Avutometinib and Defactinib: A Guide to the LGSOC ... [nottheseovaries.org]

5. Preclinical evaluation of avutometinib and defactinib in high ... [pubmed.ncbi.nim.nih.gov]
6. FDA grants accelerated approval to the combination of ... [fda.gov]

7. Avutometinib Plus Defactinib in Recurrent Low-Grade ... [ascopost.com]

8. FDA Grants Accelerated Approval to Combination ... [ons.org]

9. Avutometinib and defactinib (Avmapki Fakzynja Co-pack) [hemonc.org]

To cite this document: Smolecule. [Avutometinib defactinib combination preclinical efficacy LGSOC].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b548797#avutometinib-defactinib-combination-preclinical-

efficacy-lgsoc]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.fda.gov/drugs/resources-information-approved-drugs/fda-grants-accelerated-approval-combination-avutometinib-and-defactinib-kras-mutated-recurrent-low
https://investor.verastem.com/news-releases/news-release-details/verastem-oncology-announces-nature-medicine-publication-results
https://www.smolecule.com/products/s548797?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12443583/
https://investor.verastem.com/news-releases/news-release-details/verastem-oncology-announces-nature-medicine-publication-results
https://www.nature.com/articles/s41591-025-03763-y
https://www.nottheseovaries.org/avutometinib-and-defactinib/
https://pubmed.ncbi.nlm.nih.gov/39240189/
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-grants-accelerated-approval-combination-avutometinib-and-defactinib-kras-mutated-recurrent-low
https://ascopost.com/news/august-2025/avutometinib-plus-defactinib-in-recurrent-low-grade-serous-ovarian-cancer/
https://www.ons.org/publications-research/voice/news-views/05-2025/fda-grants-accelerated-approval-combination
https://hemonc.org/wiki/Avutometinib_and_defactinib_(Avmapki_Fakzynja_Co-pack)
https://www.smolecule.com/products/b548797#avutometinib-defactinib-combination-preclinical-efficacy-lgsoc
https://www.smolecule.com/products/b548797#avutometinib-defactinib-combination-preclinical-efficacy-lgsoc
https://www.smolecule.com/products/b548797#avutometinib-defactinib-combination-preclinical-efficacy-lgsoc
https://www.smolecule.com/products/b548797#avutometinib-defactinib-combination-preclinical-efficacy-lgsoc
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548797?utm_src=pdf-bulk
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

